molecular formula C42H63N9O8 B573211 Acetly- CAS No. 189064-06-0

Acetly-

Cat. No.: B573211
CAS No.: 189064-06-0
M. Wt: 822.021
InChI Key: DDXTVYDSGCHGAN-PITCCTKHSA-N
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Description

Acetly- is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetly- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC to form an active ester.

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like Acetly- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetly- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Acetly- has diverse applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Peptides like this one are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Peptides are used in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Acetly- depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine: Another synthetic peptide with different amino acid composition.

    N-Acetyl-L-threonyl-(aR)-a-hydroxybenzenepropanoyl-2,3-didehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl-(3R)-3-[(2S,3R)-2-(acetylamino)-3-hydroxy-4-methyl-1-oxopentyl]oxy]-L-leucyl-N,O-dimethyl-L-threonine (7→1)-lactone: A peptide with a complex structure and specific biological activity.

Uniqueness

Acetly- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Biological Activity

Acetyl compounds, particularly those featuring the acetyl group (-COCH₃), have garnered significant attention in the realm of biological research due to their diverse biological activities. This article delves into various acetyl derivatives, their mechanisms of action, and their implications in medical and pharmacological applications.

Overview of Acetyl Compounds

The acetyl group is a functional group derived from acetic acid, characterized by the presence of a carbonyl (C=O) and a methyl (CH₃) group. Its incorporation into various molecular frameworks often enhances biological activity, making acetyl derivatives valuable in drug development and therapeutic applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 3-acetyl-1,3,4-oxadiazoline derivatives. These compounds demonstrated significant activity against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin in some cases. The mechanism of action is believed to involve interference with gene transcription related to biofilm formation, which is crucial for bacterial virulence.

Table 1: Antimicrobial Activity of 3-Acetyl-1,3,4-Oxadiazoline Derivatives

CompoundActivity Against BacteriaReference
Compound 20High
Compound 37Moderate
CiprofloxacinStandard

2. Cytotoxicity Studies

Cytotoxicity assessments of acetyl derivatives have shown varied effects on cell viability. For instance, certain compounds exhibited cytotoxic properties at specific concentrations, while others enhanced cell viability in cultured L929 and A549 cells.

Table 2: Cytotoxic Effects of Selected Acetyl Compounds

CompoundConcentration (µM)Viability (%)Cell LineReference
Compound 25100 (24h)DecreasedL929
Compound 2950 (48h)IncreasedA549
Compound 37100 (24h)IncreasedHepG2

Acetyl-DL-Leucine in REM Sleep Behavior Disorder

A notable case study involved two patients with idiopathic REM sleep behavior disorder (iRBD) treated with Acetyl-DL-Leucine (ADLL). Over an 18-month period, both patients showed significant improvement in RBD symptoms and associated cognitive functions. The treatment resulted in stabilized DAT-SPECT binding ratios and improved FDG-PET scores, indicating a reversal of neurodegenerative processes.

Key Findings:

  • Patient 1: RBD severity score reduced from 21 to 5 within three weeks.
  • Patient 2: Complete resolution of aggressive dream content after three weeks.
  • Both patients maintained normal motor and cognitive function throughout the treatment period.

The biological activities of acetyl compounds can be attributed to several mechanisms:

  • Antimicrobial Action: Inhibition of biofilm formation and disruption of bacterial transcription processes.
  • Cytotoxicity: Induction of apoptosis or necrosis in cancerous cells through reactive oxygen species (ROS) generation.
  • Neuroprotective Effects: Modulation of neurotransmitter systems and reduction of neuroinflammation.

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N9O8/c1-25(2)22-33(49-38(55)30(18-12-13-21-43)47-39(56)31(46-27(5)52)19-20-35(44)53)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)48-32(37(45)54)23-28-14-8-6-9-15-28/h6-11,14-17,25-26,30-34,36H,12-13,18-24,43H2,1-5H3,(H2,44,53)(H2,45,54)(H,46,52)(H,47,56)(H,48,57)(H,49,55)(H,50,59)(H,51,58)/t30-,31-,32-,33-,34-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXTVYDSGCHGAN-PITCCTKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746717
Record name N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189064-06-0
Record name N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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